Analgesic Potency: 6-Bromo Substitution Produces a ≥4.4-Fold Reduction in ED₅₀ Versus the Non-Halogenated Parent
In the mouse p-phenylquinone (PBQ) writhing test, the 6-bromo compound (compound 6; CAS 134337-08-9) exhibited an ED₅₀ >50 mg/kg po, whereas the non-halogenated parent compound 2a (CAS 134336-97-3) demonstrated an ED₅₀ of 11.4 mg/kg po (95% CI: 3.0–38.0) [1]. This represents at least a 4.4-fold reduction in oral analgesic potency attributable solely to bromine substitution at the 6-position. The 5-methyl analog (compound 5) was also essentially inactive (ED₅₀ >50 mg/kg po), while the reference analgesic codeine gave an ED₅₀ of 9.7 mg/kg po (95% CI: 4.0–22.5) [1]. The benzoxazolinone analog 12, representing a structural class alternative, showed intermediate potency with an ED₅₀ of 30.2 mg/kg po (95% CI: 6.8–177.5) [1].
| Evidence Dimension | Oral analgesic ED₅₀ in mouse phenylquinone writhing test |
|---|---|
| Target Compound Data | ED₅₀ >50 mg/kg po (compound 6) |
| Comparator Or Baseline | Compound 2a (non-halogenated parent): ED₅₀ = 11.4 mg/kg po (95% CI 3.0–38.0); Compound 5 (5-methyl): ED₅₀ >50 mg/kg po; Codeine: ED₅₀ = 9.7 mg/kg po (4.0–22.5); Glafenine: ED₅₀ = 29.3 mg/kg po (8.7–91.8); Compound 12 (benzoxazolinone): ED₅₀ = 30.2 mg/kg po (6.8–177.5) |
| Quantified Difference | ≥4.4-fold lower potency vs. compound 2a; comparable inactivity to 5-methyl analog |
| Conditions | Mouse p-phenylquinone (PBQ) writhing test; oral administration; values from Flouzat et al. J Med Chem 1993, Table 11 |
Why This Matters
This quantifies the specific pharmacological consequence of 6-bromo substitution on analgesic potency, enabling researchers to select the appropriate scaffold based on whether enhanced potency (2a) or a bromine handle for further derivatization (6) is the priority.
- [1] Flouzat C, Bresson Y, Mattio A, Bonnet J, Guillaumet G. J Med Chem. 1993;36(4):497-503. PMID: 8386248. Table 11 provides all ED₅₀ values, toxicity, and behavioral data. View Source
